molecular formula C23H23F3N6O B214054 N-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B214054
M. Wt: 456.5 g/mol
InChI Key: XIKRWCSDOFPIMD-UHFFFAOYSA-N
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Properties

Molecular Formula

C23H23F3N6O

Molecular Weight

456.5 g/mol

IUPAC Name

N-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C23H23F3N6O/c1-13-6-8-16(9-7-13)19-10-20(23(24,25)26)32-21(28-19)17(11-27-32)22(33)30(4)12-18-14(2)29-31(5)15(18)3/h6-11H,12H2,1-5H3

InChI Key

XIKRWCSDOFPIMD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)N(C)CC4=C(N(N=C4C)C)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)N(C)CC4=C(N(N=C4C)C)C

Origin of Product

United States

Preparation Methods

Direct Incorporation via Cyclocondensation

Trifluoromethyl-containing building blocks, such as 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione, are condensed with aminopyrazoles. This method avoids post-synthetic fluorination, as demonstrated in the synthesis of analogous triazole derivatives.

Late-Stage Functionalization

Chlorinated intermediates (e.g., 32 ) undergo nucleophilic substitution with trifluoromethylating agents like CF₃SiMe₃ in the presence of CuI. However, this approach is less common due to steric hindrance from adjacent substituents.

Installation of the 4-Methylphenyl Substituent

The 4-methylphenyl group at position 5 is typically introduced via Suzuki-Miyaura cross-coupling. The 5-chloro intermediate (32) reacts with 4-methylphenylboronic acid under Pd(PPh₃)₄ catalysis.

Optimized Conditions :

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: K₂CO₃

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 90°C, 12 h

  • Yield: 70–85%

Carboxamide Functionalization

The carboxamide moiety at position 3 is constructed through coupling reactions. The carboxylic acid (31) is activated with HATU or EDCl and reacted with N-methyl-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine.

Stepwise Protocol :

  • Activation : Treat 31 with HATU (1.2 eq) and DIPEA (3 eq) in DMF (0°C, 30 min).

  • Coupling : Add N-methyl-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine (1.1 eq) and stir at RT for 24 h.

  • Purification : Column chromatography (SiO₂, EtOAc/hexane 1:1) yields the final product.

Characterization Data :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.02 (d, J = 7.9 Hz, 2H, Ar-H), 2.35 (s, 3H, CH₃), 3.10 (s, 3H, NCH₃).

  • X-ray Crystallography : Dihedral angles between substituents confirm minimal steric clash (deviation: 0.014 Å).

Synthesis of the 1,3,5-Trimethylpyrazole Side Chain

The 1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine side chain is prepared independently:

  • Pyrazole Formation : Condense hydrazine with acetylacetone in acetic acid to form 3,5-dimethyl-1H-pyrazole.

  • N-Methylation : Treat with methyl iodide and K₂CO₃ in acetone (reflux, 6 h).

  • Mannich Reaction : Introduce the aminomethyl group using formaldehyde and methylamine hydrochloride.

Challenges and Optimizations

  • Regioselectivity : Competing reactions during cyclocondensation are mitigated by using excess NaOAc.

  • Steric Hindrance : Bulky substituents necessitate longer reaction times (24–48 h) for cross-coupling.

  • Purification : Reverse-phase HPLC is employed for final purification to achieve >98% purity.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)
CyclocondensationCore formation6595
Suzuki Coupling4-Methylphenyl addition7897
Amide CouplingCarboxamide installation8298

Chemical Reactions Analysis

WAY-324680 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines such as K562 and MCF-7. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Antimicrobial Properties

The compound has demonstrated activity against various microbial strains. Its structural features allow it to interact with microbial enzymes or receptors, inhibiting growth or causing cell death. Research highlights its effectiveness against drug-resistant strains of bacteria and fungi, making it a candidate for further development in antimicrobial therapies .

Neurological Applications

There is emerging evidence suggesting that pyrazolo[1,5-a]pyrimidine derivatives may possess neuroprotective effects. These compounds could potentially be utilized in treating neurodegenerative diseases by modulating neurotransmitter systems or providing antioxidant effects .

Case Study 1: Anticancer Activity

In a study evaluating the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against cancer cells, one derivative showed a significant reduction in viability in K562 cells compared to controls. The study utilized MTT assays to quantify cell viability and determined that the compound induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

A series of experiments conducted on a library of synthesized pyrazolo[1,5-a]pyrimidines revealed that certain derivatives exhibited potent activity against Mycobacterium tuberculosis. The resazurin microplate assay indicated that these compounds could serve as lead candidates for developing new antitubercular agents .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineAssay MethodResult
AnticancerK562MTT AssaySignificant reduction in viability
AntimicrobialMycobacterium tuberculosisResazurin Microplate AssayEffective against MDR strains
NeuroprotectiveNeuronal Cell LinesApoptosis AssaysInduction of apoptosis

Biological Activity

N-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS Number: 514799-22-5) is a complex pyrazole derivative that has garnered attention for its potential biological activities. This compound exhibits a diverse range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The following sections will detail the biological activities of this compound, supported by relevant research findings and data.

PropertyValue
Molecular FormulaC22H21F3N6O
Molecular Weight442.44 g/mol
SMILESCc1ccc(cc1)c1nc2cc(nn2c(c1)C(F)(F)F)C(=O)N(Cc1cn(nc1C)C)C

1. Anticancer Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer properties. A study highlighted that various pyrazole compounds showed substantial cytotoxic effects against multiple cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer).
  • IC50 Values : The compound demonstrated IC50 values as low as 0.39 μM against HCT116 and 0.46 μM against MCF-7 cells, indicating potent anticancer activity .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines effectively:

  • Mechanism : Inhibition of TNFα and IL-6 release.
  • Comparative Efficacy : Some derivatives exhibited inhibitory activity comparable to standard anti-inflammatory drugs such as dexamethasone .

3. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been documented in various studies:

  • In Vitro Testing : Compounds were tested against bacterial strains such as E. coli and Staphylococcus aureus.
  • Results : Certain derivatives displayed promising antibacterial activity with minimum inhibitory concentration (MIC) values below 50 µg/mL .

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives similar to the compound discussed:

  • Antitumor Studies :
    • A series of synthesized pyrazole compounds demonstrated significant inhibition of tumor growth in preclinical models.
    • Example: A derivative showed an IC50 of 0.07 µM against EGFR, comparable to erlotinib, a known anticancer drug .
  • Inflammation Models :
    • In vivo studies assessed the anti-inflammatory effects using carrageenan-induced edema models.
    • Results indicated a reduction in paw edema comparable to standard treatments .
  • Mechanistic Insights :
    • Research has indicated that these compounds may exert their effects through modulation of key signaling pathways involved in cell proliferation and inflammation .

Q & A

Q. What are the key synthetic routes for preparing pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives like the target compound?

The synthesis typically involves cyclization of enaminone precursors with pyrazole-based intermediates under reflux conditions. For example, details a method using enaminones (e.g., compound 16a-c ) reacted with pyrazole derivatives in pyridine, followed by acidification and crystallization. Key steps include optimizing solvent choice (e.g., ethanol/DMF for recrystallization) and reaction time (5–6 hours for cyclization). Characterization via 1H^1H/13C^{13}C-NMR, IR, and elemental analysis is critical to confirm structural integrity .

Q. How is the structural identity of the compound validated post-synthesis?

Structural confirmation relies on spectroscopic and analytical techniques:

  • IR spectroscopy identifies functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm1^{-1}) .
  • 1H^1H-NMR resolves aromatic protons (6.5–8.5 ppm) and methyl groups (1.2–2.5 ppm) .
  • Elemental analysis verifies carbon, hydrogen, and nitrogen content (e.g., deviations <0.3% from theoretical values) .
  • Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+^+ peak matching calculated mass) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in pyrazolo[1,5-a]pyrimidine synthesis?

Systematic optimization using Design of Experiments (DoE) is recommended. For example, highlights flow chemistry approaches to control variables like temperature, solvent polarity, and catalyst loading. Key strategies include:

  • Solvent screening : Polar aprotic solvents (DMF, pyridine) enhance cyclization efficiency .
  • Catalyst selection : Base catalysts (K2_2CO3_3) improve nucleophilic substitution rates in trifluoromethyl group incorporation .
  • Temperature gradients : Reflux (100–120°C) balances reaction speed with thermal decomposition risks .

Q. What analytical methods resolve contradictions in spectroscopic data for structurally similar analogs?

Discrepancies in 1H^1H-NMR shifts (e.g., trifluoromethyl vs. methylphenyl substituents) can arise from electronic or steric effects. Mitigation strategies include:

  • 2D-NMR (COSY, HSQC) to assign overlapping proton signals .
  • X-ray crystallography (as in ) to unambiguously confirm substituent positioning and crystal packing effects .
  • Computational modeling (DFT calculations) to predict chemical shifts and compare with experimental data .

Q. How do structural modifications (e.g., trifluoromethyl, pyrazole substituents) influence biological activity?

and highlight the trifluoromethyl group as critical for enhancing binding affinity to enzymatic targets (e.g., kinase inhibition). Comparative studies show:

  • Electron-withdrawing groups (e.g., -CF3_3) improve metabolic stability and target specificity .
  • N-Methylation on the pyrazole ring reduces steric hindrance, facilitating interactions with hydrophobic enzyme pockets .
  • Substituent placement : Para-substituted aryl groups (e.g., 4-methylphenyl) optimize π-π stacking in active sites .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Based on ’s safety data sheet:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Emergency measures : Immediate rinsing with water for skin contact; consult a physician if ingested .

Methodological Recommendations

  • Synthetic Reproducibility : Pre-dry solvents and reagents to minimize side reactions (e.g., hydrolysis of trifluoromethyl groups) .
  • Biological Assays : Use cell-based models (e.g., cancer cell lines) and enzyme inhibition kits to validate mechanistic hypotheses .
  • Data Interpretation : Cross-reference spectral data with PubChem entries (e.g., InChI Key: UOQBZTXQAQMRKN-UHFFFAOYSA-N) to confirm batch consistency .

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